N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide, also known as EPON, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
Target of Action
Similar nicotinamide derivatives have been found to targetSuccinate Dehydrogenase (SDH) , an important component of the respiratory enzyme complex of plant pathogenic fungi .
Mode of Action
This inhibition disrupts the oxidative coupling of succinate and the transfer of electrons from succinate to ubiquinone , thereby affecting the energy production in the fungi.
Biochemical Pathways
The inhibition of SDH disrupts the citric acid cycle and the electron transport chain, two crucial biochemical pathways in fungi. This disruption leads to a decrease in ATP production, which can inhibit the growth and proliferation of the fungi .
Result of Action
The result of the action of this compound would likely be the inhibition of fungal growth due to the disruption of energy production. This could potentially make it a potent antifungal agent .
Advantages and Limitations for Lab Experiments
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide has several advantages for lab experiments, including its ability to inhibit specific enzymes involved in inflammation and cancer cell growth. However, N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide has limitations, including its limited solubility in water and potential toxicity at high doses.
Future Directions
For research on N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide include further investigation of its potential therapeutic properties in the treatment of chronic inflammatory diseases and cancer. Additionally, research could focus on developing more effective delivery methods for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide to increase its solubility and reduce potential toxicity.
Synthesis Methods
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide can be synthesized through a multi-step process involving the reaction of 4-ethoxybenzoyl chloride with 2-aminonicotinic acid to form 3-(4-ethoxyphenyl)-6-oxopyridazine-1(6H)-carboxylic acid. This intermediate is then reacted with 2-(2-aminoethyl)nicotinamide to form N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide.
Scientific Research Applications
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory effects and may have potential in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide has been studied for its potential in the treatment of cancer due to its ability to inhibit cancer cell growth.
properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-2-27-17-7-5-15(6-8-17)18-9-10-19(25)24(23-18)13-12-22-20(26)16-4-3-11-21-14-16/h3-11,14H,2,12-13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLJFWQKQWJNLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.